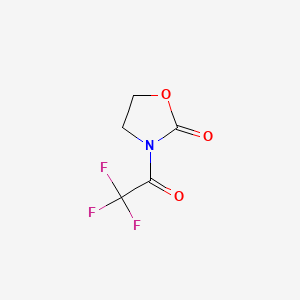

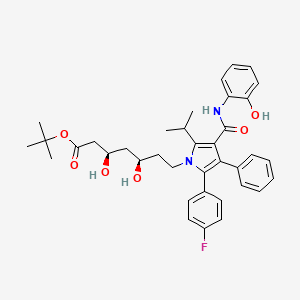

![molecular formula C5H10O5 B583948 D-[2,3,4,5-13C4]核糖 CAS No. 478506-23-9](/img/structure/B583948.png)

D-[2,3,4,5-13C4]核糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

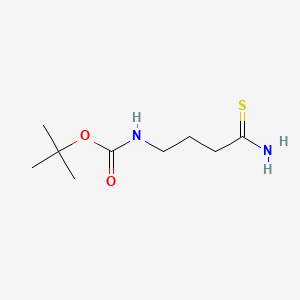

D-ribose is a naturally occurring monosaccharide within the pentose pathway that assists with ATP production . It is a 5-carbon chain (also called aldopentose) and is a key component of DNA, ribonucleic acid (RNA), acetyl coenzyme A, and ATP .

Synthesis Analysis

D-ribose is found in the cells and particularly in the mitochondria, where it is essential for energy production . Supplemental D-ribose has been shown to improve cellular processes when there is mitochondrial dysfunction . When individuals take supplemental D-ribose, it can bypass part of the pentose pathway to produce D-ribose-5-phosphate for the production of energy .Molecular Structure Analysis

D-ribose has the molecular formula C5H10O5 . X-ray diffraction and NMR experiments show that D-ribose occurs in two crystal forms that contain β- and α-pyranose forms in various ratios .Chemical Reactions Analysis

D-ribose is a naturally occurring monosaccharide found in the cells and particularly in the mitochondria, where it is essential for energy production . Supplemental D-ribose has been shown to improve cellular processes when there is mitochondrial dysfunction .Physical And Chemical Properties Analysis

D-ribose has the molecular formula C5H10O5 . X-ray diffraction and NMR experiments show that D-ribose occurs in two crystal forms that contain β- and α-pyranose forms in various ratios .科学研究应用

Cardiovascular Disease Management

D-Ribose has shown potential in the management of cardiovascular diseases, particularly congestive heart failure (CHF) and diabetes complications. It plays a role in improving the quality of life for patients by aiding in the management of clinical diseases . The compound is essential for the respiratory, skeletal, and nervous systems, and its supplementation may have beneficial effects in treating muscle weakness and managing cardiac failure .

Myocardial Energy Metabolism

In the context of ischemic heart disease and CHF, D-Ribose supplementation has been investigated for its ability to regenerate myocardial ATP levels. This is crucial as myocardial ischemia lowers cellular high-energy phosphate levels, leading to impaired myocardial function. By regenerating ATP levels, D-Ribose can improve diastolic dysfunction following myocardial ischemia .

Glycosylation of Proteins

Research has indicated that D-Ribose may accelerate the glycosylation of myoglobin and other proteins more efficiently than D-glucose. This property is significant for understanding the nonenzymatic glycosylation process in human biology and could have implications for diabetes research .

Chiral Recognition Studies

D-Ribose’s chiral nature makes it a subject of interest in studies of chiral recognition. It is a key molecule in the study of scientific mysteries, such as the origin of life and the chiral homogeneity of biological molecules. Methods have been developed for the chiral recognition of ribose using visual colorimetry and surface-enhanced Raman spectroscopy (SERS), which are significant for analytical chemistry applications .

Synthetic Chemistry

D-Ribose serves as a starting material in synthetic chemistry for the production of various compounds. For instance, a practical synthetic route towards 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-Ribose has been described, showcasing its utility in complex organic syntheses .

Diagnostic and Therapeutic Research

D-Ribose is used in diagnostic and therapeutic research for cardiovascular diseases. It has been utilized in pre-clinical studies and clinical applications as a diagnostic adjunct and a potential therapeutic agent, highlighting its significance in medical research and treatment strategies .

作用机制

Target of Action

D-Ribose-2,3,4,5-13C4, also known as D-[2,3,4,5-13C4]Ribose, is a stable isotope-labeled compound . It is primarily used in research settings, particularly in proteomics research

Mode of Action

It is known that ribose, the base molecule of this compound, plays a crucial role in various biological processes, including energy metabolism and nucleic acid synthesis . The 13C4 label allows for the tracking of the compound in metabolic pathways.

Biochemical Pathways

D-Ribose-2,3,4,5-13C4 is likely involved in the same biochemical pathways as ribose. Ribose is a key component of adenosine triphosphate (ATP), the primary energy carrier in cells, and ribonucleic acids (RNA). The 13C4 label can be used to trace the metabolic fate of ribose in these pathways .

Result of Action

As a stable isotope-labeled compound, it is primarily used in research settings to track the metabolic fate of ribose .

Action Environment

It is known that the compound should be stored at room temperature away from light and moisture .

未来方向

Poly (ADP-ribose) polymerase inhibitors (PARPi) represent a new standard of care in the upfront treatment of advanced epithelial ovarian cancer to the point that the vast majority of patients now receive a PARPi, alone or in combination with the anti-angiogenic bevacizumab, as part of their first-line maintenance therapy .

属性

IUPAC Name |

(3R,4R,5R)-(3,4,5,6-13C4)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,2+1,3+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-OCBIYWEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@H]([13C@H]([13C@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

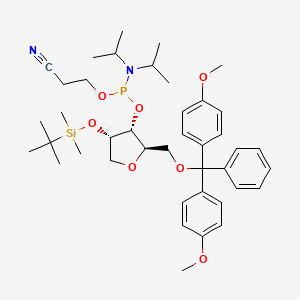

![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B583867.png)

![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)